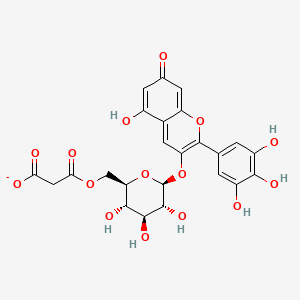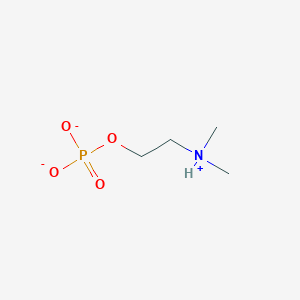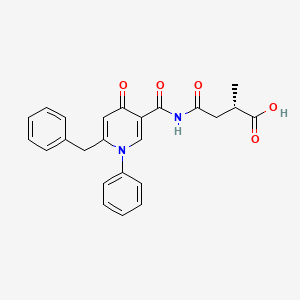
2,6-Dihydroxypseudooxynicotinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dihydroxypseudooxynicotinium(1+) is an organic cation that is the conjugate acid of 2,6-dihydroxypseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It derives from a pseudooxynicotinium(1+). It is a conjugate acid of a 2,6-dihydroxypseudooxynicotine.
Aplicaciones Científicas De Investigación
Enzymatic Catabolism
2,6-Dihydroxypseudooxynicotinium(1+) is involved in enzymatic catabolism processes. A notable enzyme, encoded on pAO1 of Arthrobacter nicotinovorans, catalyzes the hydrolytic cleavage of 2,6-dihydroxypseudooxynicotinium(1+) to 2,6-dihydroxypyridine and γ-N-methylaminobutyrate. This enzyme has been a subject of interest due to its unique role in nicotine catabolism and is possibly the first C—C bond hydrolase involved in the biodegradation of a heterocyclic compound (Sachelaru et al., 2005).
Chemical Synthesis and Catalysis
2,6-Dihydroxypseudooxynicotinium(1+) is also relevant in chemical synthesis and catalysis. It's related to the broader field of 1,2-diamination reactions, which are crucial for synthesizing natural products and pharmaceutical agents possessing interesting biological activity. The compound's structural framework is valuable for understanding asymmetric synthesis and catalysis, especially in developing new strategies for the construction of molecular scaffolds and cationic derivatives (Cardona & Goti, 2009).
Material Science and Structural Chemistry
In material science and structural chemistry, the characteristics of 2,6-Dihydroxypseudooxynicotinium(1+) contribute to understanding the properties and assembly of various compounds. For example, its structural features can be seen in the context of metal-organic hybrids, influencing hydrogen bonds and non-covalent interactions in crystalline structures (Koleša-Dobravc et al., 2015).
X-ray Powder Diffraction and Structural Analysis
Furthermore, 2,6-Dihydroxypseudooxynicotinium(1+) has been used in X-ray powder diffraction studies to derive structural information. These studies provide essential data for nicotine salts and their structural parameters, contributing significantly to the field of structural chemistry and material analysis (Li et al., 2022).
Propiedades
Nombre del producto |
2,6-Dihydroxypseudooxynicotinium(1+) |
|---|---|
Fórmula molecular |
C10H15N2O3+ |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
[4-(2-hydroxy-6-oxo-1H-pyridin-3-yl)-4-oxobutyl]-methylazanium |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15)/p+1 |
Clave InChI |
JJJLAXLRPLCXNT-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]CCCC(=O)C1=C(NC(=O)C=C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




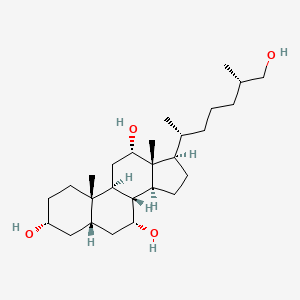
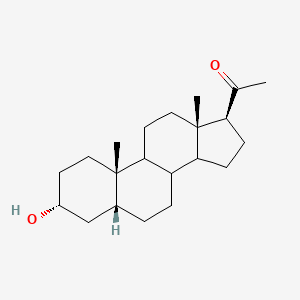
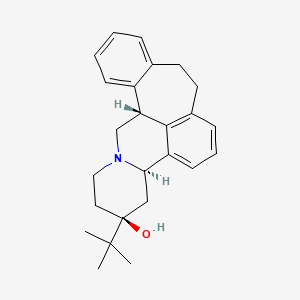
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)
